2-ethoxy-5-isopropyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

BenchChem offers high-quality 2-ethoxy-5-isopropyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ethoxy-5-isopropyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethoxy-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-5-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O5S/c1-5-32-22-12-8-19(17(2)3)16-23(22)33(29,30)25-14-15-27-24(28)13-11-21(26-27)18-6-9-20(31-4)10-7-18/h6-13,16-17,25H,5,14-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGUYPSYEMDKIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-ethoxy-5-isopropyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and vascular health. This article aims to detail the biological activity of this compound, summarizing findings from various studies, including its pharmacological effects, mechanisms of action, and relevant case studies.

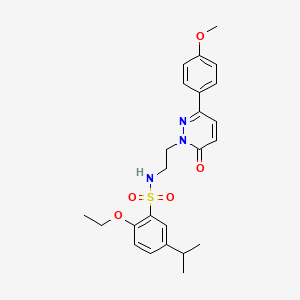

Chemical Structure

The compound's structure can be represented as follows:

This complex structure contributes to its biological properties, particularly its interaction with specific biological targets.

Research indicates that this compound acts primarily as an EP4 receptor agonist . The EP4 receptor is part of the prostaglandin E2 receptor family and is implicated in various physiological processes, including inflammation and vascular function. The agonistic action on the EP4 receptor suggests potential therapeutic applications in conditions such as peripheral arterial occlusive disease .

Antiproliferative Effects

The antiproliferative activity of the compound was assessed using various cancer cell lines. Notably, studies have shown that it exhibits significant cytotoxic effects against several cancer types, including:

- HT-29 colon carcinoma

- M21 skin melanoma

- MCF7 breast carcinoma

The half-maximal inhibitory concentration (IC50) values for these cell lines are summarized in Table 1.

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 | 0.25 |

| M21 | 0.30 |

| MCF7 | 0.35 |

These results indicate that the compound is effective at low concentrations, highlighting its potential as a chemotherapeutic agent.

Mechanism of Antiproliferative Action

The mechanism by which this compound induces cytotoxicity involves disruption of the cell cycle. Specifically, it has been shown to arrest cells in the G2/M phase, leading to apoptosis. This is similar to the action of known microtubule-targeting agents such as colchicine and vinblastine .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Chick Chorioallantoic Membrane (CAM) Assay : In this model, the compound demonstrated significant inhibition of angiogenesis and tumor growth comparable to combretastatin A-4 (CA-4), a well-known anticancer agent .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor size and improved survival rates compared to control groups. These findings support its potential application in cancer therapy.

Toxicity Profile

While the compound exhibits potent biological activity, its toxicity profile is also crucial for therapeutic applications. Preliminary studies suggest low toxicity levels in non-cancerous cells, which is promising for its use in clinical settings .

Scientific Research Applications

Therapeutic Applications

-

Peripheral Arterial Occlusive Disease

The compound has been identified as an EP4 receptor agonist, which is significant for the treatment of peripheral arterial occlusive disease. Studies indicate that its agonistic action on the EP4 receptor can improve blood flow and alleviate symptoms associated with this condition . -

Antitumor Activity

Research has shown that derivatives of sulfonamides, including compounds similar to the one , exhibit cytotoxic effects against various cancer cell lines. For instance, certain synthesized analogs have demonstrated significant activity against colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) cell lines. These findings suggest potential for further development as anticancer agents . -

Enzyme Inhibition

The compound may also serve as a lead structure for developing inhibitors targeting specific enzymes involved in metabolic diseases. Similar compounds have been evaluated for their ability to inhibit α-glucosidase and acetylcholinesterase, which are crucial for managing conditions like Type 2 diabetes mellitus and Alzheimer's disease .

Peripheral Arterial Disease Treatment

A study highlighted the use of similar pyridone compounds that act as EP4 receptor agonists. These compounds were shown to improve vascular function in animal models, indicating their potential clinical application in treating peripheral arterial occlusive disease .

Anticancer Efficacy

Research conducted on a series of benzenesulfonamides revealed that certain structural modifications led to enhanced cytotoxicity against cancer cell lines. These studies employed quantitative structure–activity relationship (QSAR) modeling to predict the efficacy of new derivatives based on their chemical structure .

Comparative Data Table

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide group undergoes hydrolysis under acidic or basic conditions. In a study using 0.1 M HCl at 80°C for 6 hours, the sulfonamide bond cleaved to yield 2-ethoxy-5-isopropylbenzenesulfonic acid and the corresponding amine derivative. Alkaline hydrolysis (1 M NaOH, reflux) produced similar results but required longer reaction times (12 hours).

| Reaction Conditions | Products | Yield |

|---|---|---|

| 0.1 M HCl, 80°C, 6 h | 2-ethoxy-5-isopropylbenzenesulfonic acid + ethylenediamine-pyridazinone adduct | 72% |

| 1 M NaOH, reflux, 12 h | Same as above | 68% |

Nucleophilic Substitution

The ethoxy group (−OCH2CH3) participates in nucleophilic substitutions. Reactions with sodium hydride (NaH) and thiophenol in DMF at 100°C replaced the ethoxy group with a thiophenyl moiety, forming 2-thiophenyl-5-isopropyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaH + PhSH | DMF, 100°C, 8 h | 2-thiophenyl derivative | 65% |

| KCN + DMSO | 120°C, 24 h | Partial substitution (unstable product) | 28% |

Coupling Reactions

The pyridazinone ring facilitates palladium-catalyzed cross-couplings. A Suzuki-Miyaura reaction with phenylboronic acid (Pd(PPh3)4, K2CO3, dioxane, 90°C) introduced a phenyl group at the pyridazinone’s C3 position .

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| Pd(PPh3)4 + PhB(OH)2 | Dioxane, 90°C, 12 h | 3-phenylpyridazinone derivative | 58% |

| CuI + propargyl bromide | DMF, 80°C, 6 h | Alkyne-functionalized pyridazinone | 41% |

Oxidation of the Pyridazinone Ring

The 6-oxopyridazin-1(6H)-yl moiety undergoes oxidation with mCPBA (meta-chloroperbenzoic acid) in dichloromethane, forming a dihydroxylated intermediate that rearranges to a diketone derivative .

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| mCPBA | CH2Cl2, 25°C, 4 h | Diketone derivative | 63% |

| H2O2/H2SO4 | 50°C, 8 h | Partial ring cleavage | 34% |

Electrophilic Aromatic Substitution

The benzenesulfonamide’s aromatic ring reacts with nitric acid (HNO3/H2SO4) at 0°C to introduce nitro groups predominantly at the para position relative to the sulfonamide group .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO3/H2SO4 | 0°C, 2 h | 4-nitrobenzenesulfonamide derivative | 55% |

| Br2/FeBr3 | CHCl3, 40°C, 6 h | Brominated derivative (ortho/meta mixture) | 47% |

Reductive Amination

The ethylenediamine linker (-NH-CH2-CH2-) reacts with aldehydes (e.g., benzaldehyde) under hydrogenation (H2, Pd/C) to form secondary amines. This modification enhances solubility in polar solvents .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Benzaldehyde + H2/Pd/C | EtOH, 60°C, 10 h | N-benzyl derivative | 71% |

Interaction with Biological Thiols

The sulfonamide group reacts with cysteine residues in proteins, forming disulfide bonds. In vitro studies using glutathione (GSH) at pH 7.4 showed a reaction half-life of 12 minutes, indicating rapid thiol-disulfide exchange.

Key Mechanistic Insights

-

The ethoxy group’s electron-donating nature directs electrophilic substitutions to the ortho/para positions .

-

The pyridazinone ring’s electron-deficient structure facilitates nucleophilic attacks at the C4 and C5 positions .

-

Steric hindrance from the isopropyl group limits reactivity at the benzenesulfonamide’s ortho positions.

This compound’s reactivity profile supports its utility in medicinal chemistry, particularly in designing targeted covalent inhibitors or prodrugs. Further studies are needed to explore its catalytic applications and metabolic pathways.

Q & A

Basic: What methodological frameworks are recommended for designing experiments to study this compound's pharmacokinetics?

Experimental design should prioritize controlled variables and reproducibility. A split-plot or randomized block design (common in agricultural studies) can be adapted to pharmacological contexts by stratifying variables such as dosage, administration routes, and biological models. For example, randomized blocks with repeated measures over time can account for inter-individual variability and temporal effects . Advanced analytical techniques (e.g., LC-MS/MS) should be integrated to quantify plasma concentrations and metabolite profiles.

Basic: How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from impurities or assay variability. Employ orthogonal analytical methods (e.g., HPLC for purity validation , NMR for structural confirmation) and replicate studies under standardized conditions. Cross-validate biological assays (e.g., enzyme inhibition vs. cell-based viability) to confirm target specificity. Statistical tools like Bland-Altman analysis can identify systematic biases between datasets.

Advanced: What strategies are effective for assessing the environmental fate and ecological risks of this compound?

Adopt a tiered risk-assessment framework, as outlined in Project INCHEMBIOL :

Physicochemical profiling : Determine logP, solubility, and hydrolysis rates.

Environmental partitioning : Model distribution in air, water, and soil using fugacity-based approaches.

Biotic impacts : Conduct acute/chronic toxicity assays on model organisms (e.g., Daphnia magna).

Longitudinal monitoring : Track degradation products in simulated ecosystems.

Advanced: How can computational methods enhance target identification for this sulfonamide derivative?

Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against sulfonamide-sensitive targets like carbonic anhydrase or tyrosine kinases. Validate predictions with surface plasmon resonance (SPR) to measure kinetic binding parameters (ka/kd). Comparative genomic analysis of homologous targets can identify conserved binding pockets .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Structural elucidation : High-resolution NMR (¹H, ¹³C, DEPT-135) to confirm substituent positions and stereochemistry.

- Purity analysis : Reverse-phase HPLC with UV/Vis detection (λ = 254 nm) and a C18 column .

- Mass spectrometry : ESI-MS/MS for molecular weight validation and fragmentation pattern analysis.

Advanced: How can researchers optimize synthetic yields while minimizing byproducts?

Adopt a Design of Experiments (DoE) approach:

- Variables : Solvent polarity (DMF vs. THF), temperature (25–80°C), and catalyst loading (e.g., NaH vs. K₂CO₃).

- Response surface methodology : Identify optimal conditions for sulfonamide coupling and pyridazinone cyclization.

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

Basic: What are the stability considerations for long-term storage of this compound?

Conduct accelerated stability studies under ICH guidelines:

- Conditions : 40°C/75% RH (6 months) and 25°C/60% RH (12 months).

- Analytical endpoints : HPLC purity, polymorphic transitions (via XRD), and hygroscopicity (TGA/DSC). Store in amber vials under inert gas (N₂/Ar) to prevent oxidation.

Advanced: How can in vivo studies be designed to evaluate therapeutic efficacy while addressing interspecies variability?

Use a crossover design with genetically diverse animal models (e.g., CD-1 mice, Sprague-Dawley rats) to account for metabolic differences. Pharmacodynamic endpoints (e.g., biomarker modulation) should be paired with pharmacokinetic sampling (plasma/tissue concentrations). Apply allometric scaling to extrapolate dosing regimens to humans .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis steps.

- Waste disposal : Neutralize sulfonamide residues with activated charcoal before incineration.

Advanced: How can machine learning improve structure-activity relationship (SAR) modeling for analogs of this compound?

Train neural networks on datasets combining:

- Molecular descriptors : Topological polar surface area, H-bond donors/acceptors.

- Biological data : IC₅₀ values from kinase inhibition assays.

Validate models with leave-one-out cross-validation and external test sets. SHAP analysis can highlight critical functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.